molecular formula C18H16N2O7 B3910039 [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate

Cat. No.: B3910039
M. Wt: 372.3 g/mol
InChI Key: PNXILNPGVFFLPX-RGEXLXHISA-N
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Description

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate is a complex organic compound that features a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the chromene core, followed by the introduction of the methoxy and nitro groups. Common reagents used in these reactions include methoxybenzaldehyde, nitrobenzoic acid, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Manganese (II) iodide: A manganese compound used in various chemical reactions.

    2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.

Uniqueness

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate is unique due to its specific structural features, such as the chromene core and the presence of both methoxy and nitro groups

Properties

IUPAC Name

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7/c1-24-12-4-5-13-14(7-8-26-17(13)10-12)19-27-18(21)11-3-6-16(25-2)15(9-11)20(22)23/h3-6,9-10H,7-8H2,1-2H3/b19-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXILNPGVFFLPX-RGEXLXHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])/CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate
Reactant of Route 2
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate
Reactant of Route 3
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate
Reactant of Route 4
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate
Reactant of Route 6
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate

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